4-(3-Fluoro-4-phenylphenoxy)-1-(4-methylanilino)pent-1-en-3-one
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Overview
Description
(E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one is an organic compound that features a biphenyl group substituted with a fluorine atom and a pentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between 2-fluorophenylboronic acid and 4-bromobiphenyl.
Introduction of the Pentenone Moiety: The biphenyl intermediate is then reacted with 4-toluidine and an appropriate aldehyde under basic conditions to form the desired pentenone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pentenone moiety to an alcohol or alkane.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-[(2-chloro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one
- (E)-4-[(2-methyl[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one
- (E)-4-[(2-bromo[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one
Uniqueness
(E)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-(4-toluidino)-1-penten-3-one is unique due to the presence of the fluorine atom on the biphenyl group. Fluorine atoms can significantly alter the chemical and physical properties of a compound, such as its reactivity, stability, and biological activity. This makes the compound distinct from its analogs with different substituents.
Properties
Molecular Formula |
C24H22FNO2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(3-fluoro-4-phenylphenoxy)-1-(4-methylanilino)pent-1-en-3-one |
InChI |
InChI=1S/C24H22FNO2/c1-17-8-10-20(11-9-17)26-15-14-24(27)18(2)28-21-12-13-22(23(25)16-21)19-6-4-3-5-7-19/h3-16,18,26H,1-2H3 |
InChI Key |
FZXVYRIIXGQFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
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